2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, which is further modified with a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Piperazine Ring: The quinoxaline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinylquinoxaline intermediate.
Attachment of the Trifluoromethylpyrimidine Group: The final step involves the nucleophilic substitution reaction between the piperazinylquinoxaline intermediate and 4-chloro-2-(trifluoromethyl)pyrimidine under basic conditions, such as sodium hydride in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Pd/C and hydrogen gas in ethanol under atmospheric pressure.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted piperazinylquinoxalines depending on the nucleophile used.
Scientific Research Applications
2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the quinoxaline core can participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethylamine: Similar structure but with an ethylamine group instead of a quinoxaline core.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains a bipyridine core with trifluoromethyl groups but lacks the piperazine ring.
Uniqueness
2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is unique due to its combination of a quinoxaline core, piperazine ring, and trifluoromethylpyrimidine group. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)14-5-6-21-16(24-14)26-9-7-25(8-10-26)15-11-22-12-3-1-2-4-13(12)23-15/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMMCLLKEDXRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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